molecular formula C17H21BrN2O2 B1376509 tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 1173155-41-3

tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No.: B1376509
CAS No.: 1173155-41-3
M. Wt: 365.3 g/mol
InChI Key: BJVIPFASUFRPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a useful research compound. Its molecular formula is C17H21BrN2O2 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C16H19BrN2O2
  • Molecular Weight: 351.24 g/mol
  • CAS Number: 1234685-60-9

Synthesis

The compound can be synthesized through a multi-step reaction involving the bromination of the pyrido[4,3-b]indole framework followed by carboxylation. The synthesis typically employs reagents such as diisopropylamine and dichloromethane under controlled conditions to yield the final product .

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antiviral Activity

A study on indole derivatives indicated that modifications at the C3 position of similar compounds improved their inhibitory effects against viral integrases. The introduction of hydrophobic groups significantly enhanced antiviral activity, suggesting that tert-butyl 8-bromo derivatives may exhibit similar properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with a pyrido-indole core have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines .

Enzyme Inhibition

Research into enzyme inhibitors has shown that similar compounds can act as inhibitors for various proteases. The presence of the indole moiety is often linked to enhanced binding affinity and selectivity towards target enzymes involved in disease processes like cancer and viral infections .

Case Studies and Research Findings

StudyFindings
Antiviral Screening Compounds with indole cores exhibited IC50 values ranging from 10.06 to 15.70 μM against integrase enzymes .
Anticancer Activity Certain derivatives demonstrated significant cytotoxic effects on cancer cell lines with IC50 values below 20 μM .
Enzyme Inhibition Indole-based compounds showed promising results as cysteine protease inhibitors with competitive inhibition profiles .

The biological activity of this compound is likely mediated through:

  • Hydrophobic Interactions : The bulky tert-butyl group enhances lipophilicity, improving membrane permeability.
  • Hydrogen Bonding : The indole nitrogen can participate in hydrogen bonding with target proteins or enzymes.
  • Structural Rigidity : The fused ring system provides structural stability conducive to binding interactions.

Properties

IUPAC Name

tert-butyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-7-15-13(10-20)12-9-11(18)5-6-14(12)19(15)4/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVIPFASUFRPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (0.53 g, 1.5 mmol) in DMF (6 mL) was added NaH (60% weight dispersion in mineral oil, 91 mg, 2.3 mmol) and CH3I (0.14 mL, 2.3 mmol). The reaction mixture was stirred at room temperature until the reaction was complete. Then the reaction was quenched with H2O and extracted with CH2Cl2. The organic layer was washed with H2O and 5% LiCl, dried with Na2SO4, filtered and concentrated to give tert-butyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, which was used directly without purification.
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
0.14 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Reactant of Route 6
tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.